1,4-Naphthalenedione, 2-hydroxy-3-(3-(4-phenoxyphenyl)propyl)-

Catalog No.
S15991851
CAS No.
5394-71-8
M.F
C25H20O4
M. Wt
384.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Naphthalenedione, 2-hydroxy-3-(3-(4-phenoxyphe...

CAS Number

5394-71-8

Product Name

1,4-Naphthalenedione, 2-hydroxy-3-(3-(4-phenoxyphenyl)propyl)-

IUPAC Name

4-hydroxy-3-[3-(4-phenoxyphenyl)propyl]naphthalene-1,2-dione

Molecular Formula

C25H20O4

Molecular Weight

384.4 g/mol

InChI

InChI=1S/C25H20O4/c26-23-20-10-4-5-11-21(20)24(27)25(28)22(23)12-6-7-17-13-15-19(16-14-17)29-18-8-2-1-3-9-18/h1-5,8-11,13-16,26H,6-7,12H2

InChI Key

JVLITVTWAJLEKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)CCCC3=C(C4=CC=CC=C4C(=O)C3=O)O

1,4-Naphthalenedione, 2-hydroxy-3-(3-(4-phenoxyphenyl)propyl)- is a complex organic compound characterized by its unique molecular structure and properties. With the molecular formula C25H20O4C_{25}H_{20}O_{4} and a molecular weight of approximately 384.424 g/mol, this compound features a naphthalene core with additional functional groups that enhance its chemical reactivity and biological activity . It is also known by various names including 4-hydroxy-3-[3-(4-phenoxyphenyl)propyl]naphthalene-1,2-dione.

Typical of naphthalenediones, including:

  • Electrophilic Substitution: The hydroxyl group can activate the aromatic ring for electrophilic substitution reactions.
  • Reduction Reactions: The diketone structure can be reduced to form corresponding alcohols or other derivatives.
  • Nucleophilic Attack: The carbonyl groups can undergo nucleophilic addition reactions, which are common in compounds with ketone functionalities.

These reactions allow for the modification of the compound to synthesize derivatives with tailored properties for specific applications.

1,4-Naphthalenedione, 2-hydroxy-3-(3-(4-phenoxyphenyl)propyl)- exhibits notable biological activities. It has been studied for its potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells. Additionally, it shows antimicrobial properties against various pathogens. The presence of the hydroxyl group enhances its interaction with biological systems, making it a candidate for further pharmacological studies .

The synthesis of 1,4-Naphthalenedione, 2-hydroxy-3-(3-(4-phenoxyphenyl)propyl)- can be achieved through several methods:

  • Condensation Reactions: Using naphthalene derivatives and phenoxyphenyl propanol under acidic conditions.
  • Oxidative Coupling: Employing oxidizing agents to facilitate the formation of the naphthalene core and subsequent functionalization.
  • Mannich Reaction: This method can introduce amine groups into the structure, allowing for further derivatization .

Each method provides a route to tailor the properties of the compound based on desired applications.

This compound finds applications in various fields:

  • Pharmaceuticals: As a potential therapeutic agent in cancer treatment and antimicrobial formulations.
  • Dyes and Pigments: Utilized in coloring agents due to its vibrant color properties.
  • Material Science: Incorporated into polymers and coatings for enhanced durability and chemical resistance.

The versatility of this compound makes it valuable across multiple industries.

Studies on the interactions of 1,4-Naphthalenedione, 2-hydroxy-3-(3-(4-phenoxyphenyl)propyl)- with biological molecules reveal that it can bind effectively to proteins and nucleic acids. This binding may influence cellular pathways related to growth and apoptosis. Further research is needed to elucidate the precise mechanisms of action and potential side effects associated with its use in therapeutic contexts.

Several compounds share structural similarities with 1,4-Naphthalenedione, 2-hydroxy-3-(3-(4-phenoxyphenyl)propyl)-. Here are a few notable examples:

Compound NameMolecular FormulaUnique Features
1,4-NaphthoquinoneC10H6O2C_{10}H_{6}O_{2}Lacks hydroxyl groups; more reactive as an electrophile
2-Hydroxy-1,4-naphthoquinoneC10H8O3C_{10}H_{8}O_{3}Contains only one phenyl group; used in dye applications
Lawsone (2-Hydroxy-1,4-naphthoquinone)C10H6O3C_{10}H_{6}O_{3}Known for its use as a natural dye; lower molecular weight

The uniqueness of 1,4-Naphthalenedione, 2-hydroxy-3-(3-(4-phenoxyphenyl)propyl)- lies in its complex structure that combines multiple aromatic systems with a hydroxyl functional group, enhancing its potential biological activity compared to simpler analogs.

XLogP3

5.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

384.13615911 g/mol

Monoisotopic Mass

384.13615911 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-15-2024

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